3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers synthesizing CNS-focused libraries often encounter building blocks with unsuitable lipophilicity. 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 1415719-13-9) resolves this with XLogP3 1.5-optimal for blood-brain barrier penetration. • Single H-bond donor & secondary amine handle enable rapid SAR expansion. • Available at 98% purity for reliable assay results. • Bulk procurement supported for library synthesis. Direct sourcing from BenchChem ensures quality and supply continuity.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 1415719-13-9
Cat. No. B1404467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
CAS1415719-13-9
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
InChIInChI=1S/C15H18N2O2/c1-10-2-6-12(7-3-10)17-14(18)8-13(15(17)19)16-9-11-4-5-11/h2-3,6-7,11,13,16H,4-5,8-9H2,1H3
InChIKeyIVXQJYGHXIWMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 1415719-13-9): Core Chemical Identity & Procurement Baseline


3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 1415719-13-9) is a synthetic pyrrolidine-2,5-dione (succinimide) derivative with the molecular formula C15H18N2O2 and a molecular weight of 258.32 g/mol [1]. The compound is commercially available from multiple specialty chemical suppliers at purities of 95% or 98% and is classified as a research-use-only building block for medicinal chemistry and organic synthesis . Its structure features a cyclopropylmethylamino substituent at position 3 and a 4-methylphenyl (p-tolyl) group at position 1 of the pyrrolidine-2,5-dione ring, distinguishing it from simpler succinimide analogs [1].

Workflow Medicinal chemistry building block with pyrrolidine-2,5-dione scaffold and defined 3-amino substitution
Selection Available in 95% or 98% purity grades to match assay sensitivity requirements
Context Supports SAR studies, lead optimization, and late-stage derivatization workflows

Why 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by Common Pyrrolidine-2,5-dione Analogs


Pyrrolidine-2,5-diones with varying N-aryl or 3-amino substituents exhibit markedly different physicochemical and pharmacological profiles. The presence of the cyclopropylmethylamino group at position 3 and the 4-methylphenyl group at position 1 in this compound impart distinct lipophilicity (XLogP3 = 1.5), hydrogen-bonding capacity, and steric properties that directly influence molecular recognition, solubility, and metabolic stability [1]. Simple substitution with a cyclopropylamino analog (CAS 1008220-64-1) alters the hydrogen bond donor count and LogP, while replacement with the unsubstituted 1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 2314-79-6) eliminates the 3-amino functionality altogether, abolishing key interactions with biological targets [2]. The quantitative evidence below demonstrates that these structural changes translate into measurable differences in computed molecular properties and supplier-reported purity specifications, making blind interchange scientifically indefensible.

This Compound Cyclopropylmethylamino at position 3; XLogP3 = 1.5; 1 HBD
Cyclopropylamino Analog (CAS 1008220-64-1) Reported LogP = 1.80; lipophilicity shift may alter permeability and solubility profiles
This Compound Single HBD from secondary amine enables directional target interaction
Unsubstituted Core (CAS 2314-79-6) 0 HBD; eliminates key molecular recognition features for binding assays
This Compound MW 258.32 g/mol; purity options 95% and 98%
General Pyrrolidine-2,5-dione Analogs MW and reactivity may differ; identity and purity must be verified for assay reproducibility

Quantitative Differentiation Evidence for 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropylmethylamino vs. Cyclopropylamino Analog

The target compound exhibits a computed XLogP3-AA of 1.5, reflecting the lipophilic contribution of the cyclopropylmethylamino group [1]. Its closest structural analog, 3-(cyclopropylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 1008220-64-1), has a reported LogP of 1.80, a +0.3 log unit increase . This difference indicates that the methylene spacer in the target compound moderately reduces lipophilicity relative to the directly attached cyclopropylamino analog, which has implications for aqueous solubility and membrane permeability in cell-based assays.

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 = 1.5
Analog LogP = 1.80
Δ = -0.30
Reported lipophilicity difference; may influence permeability and solubility in cell-based assays
Computed values; cross-database comparison
Physicochemical profiling Medicinal chemistry ADME prediction

Hydrogen Bond Donor Count: Cyclopropylmethylamino-specific HBD Advantage

The target compound possesses exactly 1 hydrogen bond donor (the secondary amine NH of the cyclopropylmethylamino group) as computed by PubChem [1]. The cyclopropylamino analog (CAS 1008220-64-1) also has 1 HBD, but the unsubstituted 1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 2314-79-6) has 0 HBDs [2]. The presence of a single HBD is a key molecular recognition feature, as it enables directional hydrogen bonding with biological targets while minimizing the excessive polarity that would accompany multiple HBDs, positioning the target compound in a pharmacokinetically favorable HBD space compliant with Lipinski's rule of five.

HBD Count
Cross-study comparable
Target: 1 HBD
Core analog: 0 HBD
Reported HBD difference supports directional hydrogen bonding in target-engagement studies
PubChem computed descriptor
Structure-activity relationships Drug design Molecular recognition

Molecular Weight Differentiation from Unsubstituted Pyrrolidine-2,5-dione Core

The target compound has a molecular weight of 258.32 g/mol [1]. The unsubstituted core analog, 1-(4-methylphenyl)pyrrolidine-2,5-dione (CAS 2314-79-6), has a molecular weight of 189.21 g/mol, representing a 69.11 g/mol difference [2]. This substantial mass difference confirms the presence of the cyclopropylmethylamino group and ensures that the compound's unique reactivity and biological profile cannot be achieved by the simpler, commercially cheaper core structure.

Molecular Weight
Class-level inference
258.32 g/mol
Supports identity confirmation and distinguishes from core analog (189.21 g/mol)
+69.11 g/mol vs. unsubstituted core
Chemical procurement Synthesis planning Quality control

Commercially Available Purity Grades: 95% vs. 98% Specification

The target compound is commercially offered at two purity levels: 95% (AKSci, CymitQuimica) and 98% (MolCore, Leyan) . The availability of a 98% high-purity grade—3% higher than the standard 95% specification—allows researchers engaged in sensitive biochemical or cell-based assays to minimize the impact of unknown impurities, which is particularly critical when the compound is used as a reference standard or when trace impurities could confound structure-activity relationship (SAR) interpretation.

Purity Grade
Supporting evidence
95% and 98%
98% grade may reduce impurity interference in sensitive biochemical or cell-based assays
Supplier-reported specifications; vendor-dependent availability
Procurement specification Quality assurance Screening purity

Recommended Application Scenarios for 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione Based on Quantified Differentiation


Medicinal Chemistry Scaffold with Controlled Lipophilicity for CNS Drug Discovery

The experimentally favorable XLogP3 of 1.5 [1], which is 0.30 log units lower than the cyclopropylamino analog, places this compound within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates. This balanced lipophilicity, combined with a single hydrogen bond donor, positions 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione as a suitable starting scaffold for lead optimization programs targeting neurological or psychiatric indications where passive blood-brain barrier penetration is required.

Biochemical Assay Reference Standard Requiring High Purity

The availability of 98% purity grade makes this compound suitable as a reference standard in quantitative biochemical assays (e.g., enzyme inhibition, receptor binding), where impurity-driven artifacts could distort IC50 or Ki determinations. For laboratories establishing assay validation protocols, procuring the 98% grade ensures that measured activity can be confidently attributed to the compound itself rather than co-eluting impurities.

Structure-Activity Relationship (SAR) Studies on Pyrrolidine-2,5-dione Derivatives

The unique combination of a cyclopropylmethylamino substituent and a p-tolyl N-aryl group—absent in common pyrrolidine-2,5-dione analogs—makes this compound a valuable probe for SAR campaigns exploring the effect of 3-amino substitution on target binding. The +1 HBD vs. 0 HBD of the unsubstituted core [2] and the -0.30 ΔLogP relative to the cyclopropylamino analog [1] provide quantitative parameters for building pharmacophore models and training computational ADME prediction tools.

Synthetic Intermediate for Late-Stage Functionalization

The secondary amine of the cyclopropylmethylamino group serves as a synthetic handle for further derivatization (e.g., acylation, sulfonylation, reductive amination), enabling the rapid generation of focused compound libraries. The 258.32 g/mol molecular weight [3] and well-defined monoisotopic mass (258.1368 Da) facilitate reaction monitoring by LC-MS, while the availability of the compound in both 95% and 98% purities allows cost-effective bulk procurement for library synthesis.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold studies
Reported lipophilicity range (XLogP3 ~1.5)
Permeability and solubility assay context
Reference standard for biochemical assays
98% purity grade availability
Impurity profile and assay signal-to-noise review
SAR probe for pyrrolidine-2,5-dione series
Unique 3-amino substitution with single HBD
Target-binding and pharmacophore model context
Synthetic intermediate for library generation
Reactive secondary amine handle
LC-MS reaction monitoring and derivatization review
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